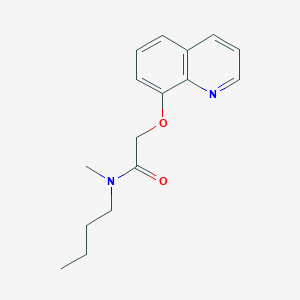
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of the quinoline moiety in this compound suggests potential biological activity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the butyl and methyl groups. One common method involves the reaction of 8-hydroxyquinoline with N-butyl-N-methylacetamide in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Applications De Recherche Scientifique
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine
- N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide
Uniqueness
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific substitution pattern on the quinoline moiety, which may confer distinct biological activities compared to other quinoline derivatives. Its specific combination of butyl and methyl groups with the quinoline structure may result in unique interactions with molecular targets, making it a valuable compound for further research.
Propriétés
Numéro CAS |
88350-34-9 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
N-butyl-N-methyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-11-18(2)15(19)12-20-14-9-5-7-13-8-6-10-17-16(13)14/h5-10H,3-4,11-12H2,1-2H3 |
Clé InChI |
LZFYWZNTJOKXEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C(=O)COC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




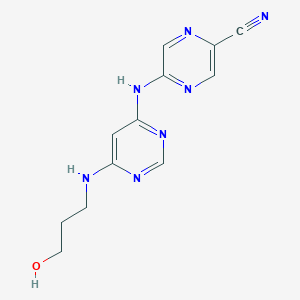

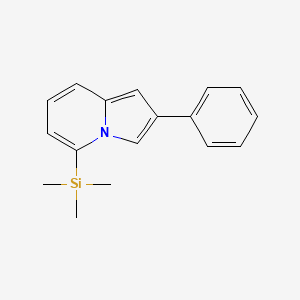
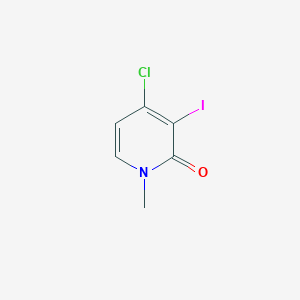
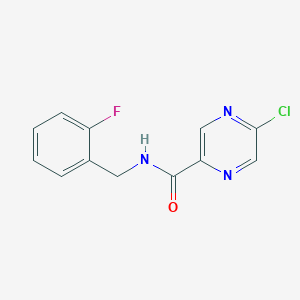
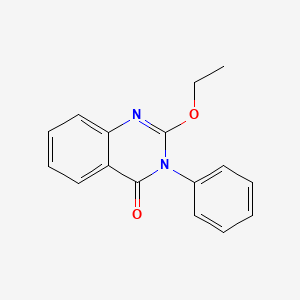
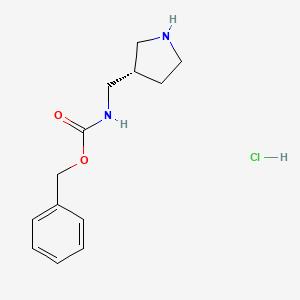
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)

![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
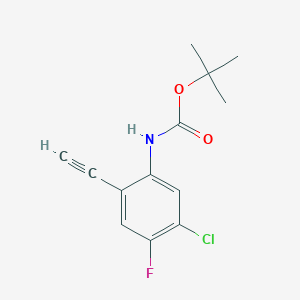
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
